Comparative Lipophilicity: Enhanced logP Relative to 4-Hydroxy Analog (173483-53-9)
The target compound's XLogP3-AA value is 3.1, as computed by PubChem . Compared to the 4-hydroxy analog, ethyl 4-hydroxy-7-methoxy-2-naphthoate (CAS 173483-53-9), which lacks the acetoxy group and has a computed XLogP3 of approximately 2.4 , the acetyl protection increases overall lipophilicity, a critical parameter for membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Ethyl 4-hydroxy-7-methoxy-2-naphthoate (CAS 173483-53-9): XLogP3 ~2.4 |
| Quantified Difference | Δ logP ≈ +0.7 |
| Conditions | Computed property; PubChem XLogP3 algorithm |
Why This Matters
This 0.7 logP increase can translate to significantly different solubility and membrane partitioning profiles compared to the 4-hydroxy analog, making CAS 151502-72-6 a preferred intermediate for designing more lipophilic final compounds.
- [1] PubChem. (2026). 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester. PubChem CID 14971234. Retrieved May 10, 2026. View Source
